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molecular formula C10H10N2 B1338067 5-Methylquinolin-8-amine CAS No. 85656-64-0

5-Methylquinolin-8-amine

Cat. No. B1338067
M. Wt: 158.2 g/mol
InChI Key: GCDPMULMEAVNSF-UHFFFAOYSA-N
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Patent
US09102688B2

Procedure details

In a similar fashion using route 1 general procedure 4, 5-methyl-8-nitroquinoline (Intermediate 32) (950 mg, 5.05 mmol), tin (II) chloride (2.87 g, 15.1 mmol) and 6 N HCl (5 drops) gave the title compound (950 mg, >100% crude) which was used in the next step without purification. The structure was confirmed by 1H NMR.
Quantity
950 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.87 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Yield
100%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:11]=[CH:10][C:9]([N+:12]([O-])=O)=[C:8]2[C:3]=1[CH:4]=[CH:5][CH:6]=[N:7]2.[Sn](Cl)Cl>Cl>[CH3:1][C:2]1[CH:11]=[CH:10][C:9]([NH2:12])=[C:8]2[C:3]=1[CH:4]=[CH:5][CH:6]=[N:7]2

Inputs

Step One
Name
Quantity
950 mg
Type
reactant
Smiles
CC1=C2C=CC=NC2=C(C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C2C=CC=NC2=C(C=C1)[N+](=O)[O-]
Step Three
Name
Quantity
2.87 g
Type
reactant
Smiles
[Sn](Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=C2C=CC=NC2=C(C=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 950 mg
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 118.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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